Peanut stunt virus was first identified in the 1950s and has since been studied extensively due to its impact on crop yield. The coat protein gene sequences have been analyzed from various isolates across different geographical regions, revealing genetic diversity that can affect virulence and transmission dynamics .
Peanut stunt virus is classified under:
The synthesis of the Peanut stunt virus coat protein typically involves the expression of its gene in a suitable host system. Common methods include:
The expression systems used can vary from bacterial systems like Escherichia coli to plant systems such as Nicotiana benthamiana. The choice of system depends on the desired yield and post-translational modifications necessary for proper protein folding and function .
The Peanut stunt virus coat protein is composed of approximately 200 amino acids, forming a protective shell around the viral RNA. The protein exhibits a characteristic alpha-helical structure, which is essential for its stability and function.
Structural studies have shown that the coat protein can form dimers and higher-order oligomers, which are critical for encapsidating the viral genome. Nucleotide sequence analyses have provided insights into variations among different isolates, indicating evolutionary adaptations .
The primary chemical reactions involving the Peanut stunt virus coat protein occur during its assembly into viral particles. These include:
Studies have demonstrated that specific amino acid residues in the coat protein are critical for RNA binding affinity and stability of the resulting viral particles .
The mechanism of action of the Peanut stunt virus coat protein involves several steps:
The Peanut stunt virus coat protein has several applications in scientific research:
The coat protein (CP) gene of Peanut Stunt Virus (PSV) is encoded by RNA3 and expressed via subgenomic RNA4, playing critical roles in virion assembly, systemic movement, and vector transmission [1] [4]. Nucleotide sequencing of CP genes from 25 Iranian PSV isolates revealed two distinct lengths: 651 nt (198 isolates) and 666 nt (7 isolates), indicating natural length polymorphism [1] [6]. These sequences exhibited significant genetic variability, with pairwise nucleotide identities ranging from 79.3% to 99.7% and deduced amino acid identities between 72% and 100% [1] [5]. The CP open reading frame (ORF) consistently encoded 217–222 amino acids, with molecular weights averaging ~24 kDa. Key variability hotspots occurred in the N-terminal region (residues 1–50), which influences aphid transmission efficiency and host-specific interactions [4] [6]. Polish strains (PSV-Ag, PSV-G) showed >98% CP sequence identity but differed in symptom severity due to single amino acid substitutions impacting protein surface topology [3] [7].
Table 1: Structural Features of PSV Coat Protein Gene
Feature | Iranian Isolates | Global Isolates | Functional Implication |
---|---|---|---|
Nucleotide length (nt) | 651 / 666 | 651–678 | Frameshift mutations avoided |
Amino acid length (aa) | 217–222 | 217–226 | Core structure conserved |
N-terminal variability | High (aa 1–50) | Moderate-high | Aphid transmission modulation |
Core β-barrel domain | Conserved (>95%) | >90% conserved | Virion stability & RNA packaging |
PSV strains are classified into six subgroups (I–VI) based on CP gene diversity, with subgroups I–III established historically and IV–VI proposed recently [2] [8] [9]. Iranian isolates form a distinct monophyletic cluster (proposed subgroup VI) sharing only 67.4–82.4% nucleotide identity with non-Iranian isolates [1] [6]. Subgroup-specific signatures include:
Codon Usage Bias (CUB) analysis indicates low overall bias (effective codon number ≈ 55), but subgroup VI exhibits higher adaptation to legumes (Codon Adaptation Index = 0.78) than other subgroups [2]. Synonymous codon usage is biased toward C/U-ending codons, reflecting combined mutational pressure and natural selection for host adaptation [2].
Table 2: Evolutionary Metrics Across PSV CP Subgroups
Subgroup | Representative Strain | CAI* Value | dN/dS Ratio | Host Adaptation |
---|---|---|---|---|
I | PSV-ER | 0.71 | 0.12 | Moderate |
II | PSV-W | 0.68 | 0.18 | Low |
III | PSV-Mi | 0.70 | 0.15 | Moderate |
IV | Robinia isolates | 0.65 | 0.21 | Low |
VI (Iran) | PSV-Kerman | 0.78 | 0.09 | High |
Codon Adaptation Index (CAI) measures host-specific adaptation efficiency [2].
Maximum-likelihood phylogenies of CP gene sequences resolve PSV into two primary clades: GI (subgroups I–V) and GII (subgroup VI) [2] [6]. Iranian isolates form a highly supported subclade (bootstrap = 98%) within GII, distinguished by four signature amino acid substitutions: Thr12→Ala, Glu49→Lys, Ser156→Pro, and Arg189→Lys [1] [6]. The Polish PSV-P strain, though historically classified in subgroup I, shares only 86–89% CP identity with typical subgroup I isolates and occupies an intermediate phylogenetic position, suggesting reassortment or convergent evolution [3] [7]. Chinese PSV-Mi (subgroup III) clusters basally to GI, sharing ≤77.5% CP amino acid identity with other subgroups [8]. Natural selection predominantly acts via purifying selection (dN/dS < 0.25) across all subgroups, conserving functional domains while allowing peripheral variation for host adaptation [1] [2].
PSV CP variants exhibit strong biogeographic structuring:
Evolutionary divergence is driven by:
Table 3: Geographic Distribution of PSV CP Subgroups
Region | Dominant Subgroup | Key Hosts | CP Identity (%) |
---|---|---|---|
Iran | VI (proposed) | Alfalfa, Robinia pseudoacacia | 79.3–99.7* |
China | III | Peanut, soybean | 74.4–84.1 |
USA | I / II | Peanut, white clover | 89.2–94.7 |
Poland/Spain | I | Bean, pea | 86.0–91.3 |
Intra-subgroup identity [1] [6] |
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